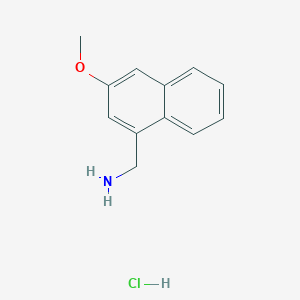

(3-Methoxynaphthalen-1-yl)methanamine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C12H14ClNO |

|---|---|

Molekulargewicht |

223.70 g/mol |

IUPAC-Name |

(3-methoxynaphthalen-1-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C12H13NO.ClH/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13;/h2-7H,8,13H2,1H3;1H |

InChI-Schlüssel |

BKLJBUCPUSIQHV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=CC=CC=C2C(=C1)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material and Initial Functionalization

The precursor is often 3-methoxynaphthalen-1-yl derivatives such as 3-methoxynaphthalen-1-ylmethanol or related esters. The initial step involves converting the hydroxyl group into a better leaving group to facilitate amination.

- For example, methanesulfonyl chloride (methanesulphonyl chloride) is used to convert 3-methoxynaphthalen-1-ylmethanol into the corresponding methanesulfonate ester under low temperature (<15°C) with triethylamine as base.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Conversion to mesylate ester | Methanesulfonyl chloride, triethylamine, <15°C | 98% | Reaction quenched with 0.5% HCl |

Introduction of the Aminomethyl Group

The mesylate intermediate undergoes nucleophilic substitution with sodium diformylamide in dimethyl sulfoxide (DMSO) at 50°C for 3 hours, forming an N-formyl intermediate.

- This intermediate is then hydrolyzed under basic conditions (NaOH in methanol, 40°C, 18 hours) to yield the free amine.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nucleophilic substitution | Sodium diformylamide, DMSO, 50°C, 3 h | 90% | Formation of N-formyl intermediate |

| Hydrolysis | NaOH, methanol, 40°C, 18 h | Quantitative | Free amine formation |

Formation of Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid in methanol.

- This step stabilizes the amine and improves its handling properties.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Salt formation | HCl, methanol | Quantitative | Formation of hydrochloride salt |

Detailed Reaction Sequence (Example)

| Step No. | Reaction Stage | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Mesylation of 3-methoxynaphthalen-1-ylmethanol | Methanesulfonyl chloride, triethylamine, <15°C | 3-Methoxynaphthalen-1-yl methyl methanesulfonate | 98 |

| 2 | Nucleophilic substitution | Sodium diformylamide, DMSO, 50°C, 3 h | N-formyl-N-(3-methoxynaphthalen-1-yl)methylamine | 90 |

| 3 | Hydrolysis | NaOH, methanol, 40°C, 18 h | (3-Methoxynaphthalen-1-yl)methanamine | Quantitative |

| 4 | Hydrochloride salt formation | HCl in methanol | (3-Methoxynaphthalen-1-yl)methanamine hydrochloride | Quantitative |

Research Findings and Analytical Data

- The intermediates and final products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the structure and purity.

- Proton NMR (1H NMR) and Carbon NMR (13C NMR) spectra show characteristic signals corresponding to the methoxy group, aromatic protons, and the aminomethyl moiety.

- The hydrochloride salt is typically isolated as a crystalline solid with a molecular formula C12H14ClNO and molecular weight 223.70 g/mol.

- Purification is often achieved by crystallization or extraction techniques.

Comparative Notes on Related Synthetic Routes

- Some patents describe similar preparation methods for related compounds such as 2-(7-methoxynaphthalen-1-yl)ethylamine derivatives, which share mechanistic steps like mesylation, nucleophilic substitution, and salt formation.

- Alternative methods involve reductive amination of aldehyde precursors or direct amination of halogenated intermediates, but the mesylate route remains preferred for its high yield and selectivity.

- The use of sodium diformylamide is a key step enabling the introduction of the amine group via formyl intermediates, which are then hydrolyzed.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxynaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Oxidation of the methanamine group can yield imines or nitriles.

Reduction: Reduction can produce secondary or tertiary amines.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro groups or halogens.

Wissenschaftliche Forschungsanwendungen

(3-Methoxynaphthalen-1-yl)methanamine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3-Methoxynaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

Key Findings and Implications

- Chloro or thiazole substituents introduce electron-withdrawing effects, altering reactivity .

- Solubility : Protonated amines (e.g., hydrochloride salts) generally exhibit higher aqueous solubility than free bases. Bulky substituents (e.g., phenyl in ) may reduce solubility.

- Biological Activity : Heterocyclic derivatives (e.g., oxazole , thiazole ) are prevalent in drug discovery due to their metabolic stability and hydrogen-bonding capacity.

Biologische Aktivität

(3-Methoxynaphthalen-1-yl)methanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

Chemical Structure and Properties

The compound’s structure features a methoxy group attached to a naphthalene ring, which is linked to a methanamine moiety. This configuration suggests potential interactions with biological targets, particularly in cancer therapy and neuropharmacology.

Biological Activity Overview

Research indicates that (3-Methoxynaphthalen-1-yl)methanamine hydrochloride exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines.

- Neuroprotective Effects : Potential modulation of neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases.

The anticancer effects are primarily attributed to the compound’s ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cell cycle control and apoptosis. In particular, studies have demonstrated that HDAC inhibition leads to increased acetylation of histones, resulting in altered expression of genes involved in tumor progression.

Case Studies

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MDA-MB-231, HCT116) revealed that (3-Methoxynaphthalen-1-yl)methanamine hydrochloride significantly inhibited cell proliferation with IC50 values ranging from 300 nM to 600 nM, indicating moderate potency against these cells.

- In Vivo Studies : In xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups, showcasing its potential as an antitumor agent.

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (nM) | Effect on Cell Viability (%) |

|---|---|---|

| MDA-MB-231 | 450 | 65% at 10 µM |

| HCT116 | 300 | 70% at 5 µM |

| A549 | 600 | 60% at 10 µM |

Neuroprotective Effects

Research has suggested that (3-Methoxynaphthalen-1-yl)methanamine hydrochloride may enhance endogenous cannabinoid signaling pathways, which are implicated in stress response and neuroprotection.

The compound appears to modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids. By inhibiting FAAH, the compound may increase levels of endogenous cannabinoids, thereby providing neuroprotective effects.

Case Studies

- Animal Models : In rodent models subjected to stress-induced behaviors, treatment with the compound resulted in significant reductions in anxiety-like behaviors and improved cognitive function as measured by the Morris water maze test.

- Biochemical Assays : Measurement of endocannabinoid levels post-treatment indicated a substantial increase in anandamide concentrations, correlating with observed behavioral improvements.

Data Table: Neuroprotective Effects Summary

| Treatment Group | Anandamide Level (pg/mL) | Behavioral Score Improvement (%) |

|---|---|---|

| Control | 50 | 0 |

| (3-Methoxynaphthalen-1-yl)methanamine hydrochloride | 150 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.